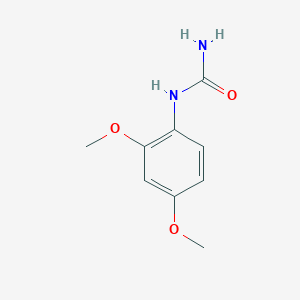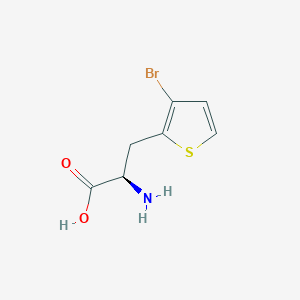
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a bromine atom at the 3-position and an amino group at the 2-position of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are notable methods for preparing thiophene derivatives . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromothiophene moiety can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-(2-bromophenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C7H8BrNO2S |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
Clave InChI |
LROMXNHLKPFYBJ-RXMQYKEDSA-N |
SMILES isomérico |
C1=CSC(=C1Br)C[C@H](C(=O)O)N |
SMILES canónico |
C1=CSC(=C1Br)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
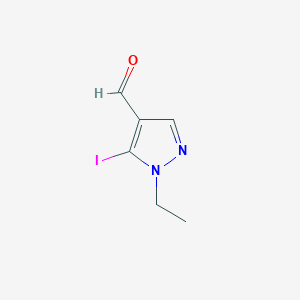
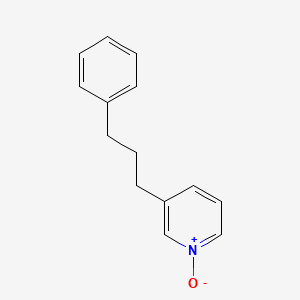
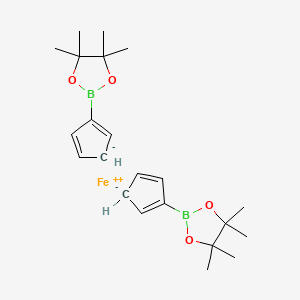
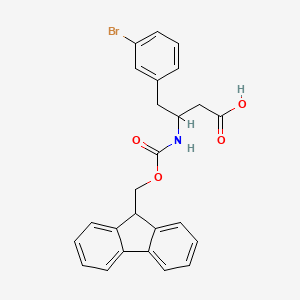
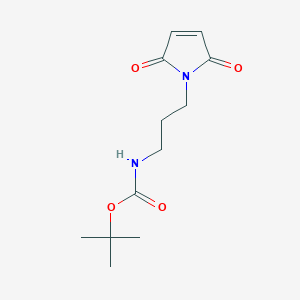
![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)

![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
